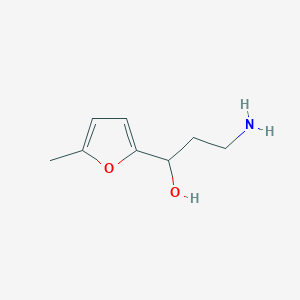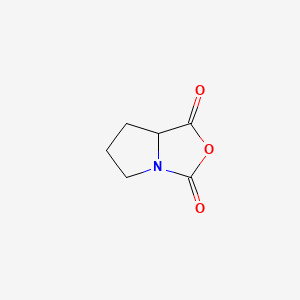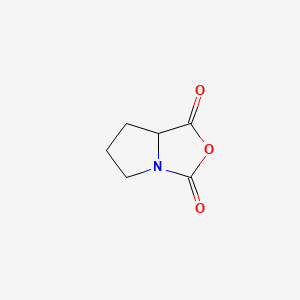![molecular formula C9H7N3 B12091788 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 2-position and a cyano group (CN) at the 6-position. This compound exhibits interesting biological properties and has attracted attention in both medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. One common approach involves the cyclization of appropriate precursors. For instance, a key intermediate can be synthesized by reacting 2-aminopyridine with an α,β-unsaturated nitrile compound. Subsequent cyclization under suitable conditions leads to the formation of the target compound.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions or Lewis acid catalysts. Solvents such as acetonitrile or dichloromethane are commonly employed. The reaction temperature and duration depend on the specific synthetic protocol.
Industrial Production Methods:: While industrial-scale production methods are not widely reported, research efforts have focused on optimizing the synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Reactivity:: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The cyano group can be replaced by other functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, thiols).
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation leads to the N-oxide form, while reduction results in the corresponding amine derivative.
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has found applications in various fields:
Medicinal Chemistry: Researchers have explored its potential as a scaffold for designing FGFR (fibroblast growth factor receptor) inhibitors.
Biological Studies: Its derivatives have been evaluated for anticancer activity and inhibition of cell migration and invasion.
Industry: While not widely used industrially, its unique structure may inspire novel applications.
Mechanism of Action
The exact mechanism of action for 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to FGFR signaling pathways.
Comparison with Similar Compounds
While there are related pyrrolopyridine derivatives, the specific uniqueness of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile lies in its fused ring system and the presence of the methyl and cyano groups. Similar compounds include other pyrrolopyridines and related heterocycles .
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12) |
InChI Key |
SCUVFDAQEYVUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















